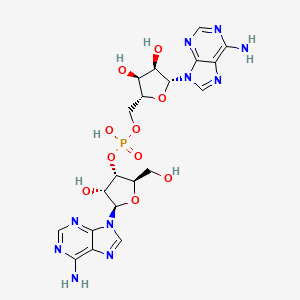
Heptanoic--d7 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Heptanoic acid, also known as enanthic acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group . It is a colorless oily liquid with an unpleasant, rancid odor .
Synthesis Analysis
Heptanoic acid is usually synthesized from heptanol through the process of oxidation . This reaction involves the use of a strong oxidizing agent like potassium permanganate or chromium trioxide . The reaction proceeds via the following steps: The initial stage involves the oxidation of heptanol to heptanal, which is an aldehyde. The aldehyde is further oxidized to form heptanoic acid .Molecular Structure Analysis
Heptanoic acid has a molecular formula of C7H14O2 . The average mass is 130.185 Da and the monoisotopic mass is 130.099380 Da .Chemical Reactions Analysis
Heptanoic acid can form salts, known as heptanoate salts, through acid-base reactions .Physical And Chemical Properties Analysis
The molecular weight of heptanoic acid is approximately 130.19 g/mol . It has a boiling point of about 223 °C . The density of this organic compound is around 0.918 g/mL at 25 °C . The pKa value of heptanoic acid is 4.82, indicating that it has a moderate level of acidity .Safety And Hazards
Heptanoic acid is corrosive and can cause severe skin burns and eye damage . It is harmful if inhaled and may cause respiratory irritation . Proper handling is crucial due to its corrosive and irritant nature .
Relevant Papers One relevant paper titled “Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted” discusses the use of heptanoic acid in the demulsification of emulsions during the aqueous enzymatic extraction process . The study found that heptanoic acid demulsification is a potential method, providing a new idea for the industrial application of simultaneous separation of oil and proteins via aqueous enzymatic extraction .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Heptanoic-d7 Acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further modified to yield the final product.", "Starting Materials": [ "Hexanoic-d7 Acid", "Sodium cyanide", "Sulfuric acid", "Sodium hydroxide", "Sodium borohydride", "Deuterium oxide" ], "Reaction": [ "Step 1: Hexanoic-d7 Acid is reacted with sodium cyanide in the presence of sulfuric acid to form the corresponding nitrile intermediate.", "Step 2: The nitrile intermediate is then hydrolyzed with sodium hydroxide to yield the corresponding carboxylic acid intermediate.", "Step 3: The carboxylic acid intermediate is reduced with sodium borohydride in the presence of deuterium oxide to yield Heptanoic-d7 Acid." ] } | |
CAS RN |
1219802-86-4 |
Product Name |
Heptanoic--d7 Acid |
Molecular Formula |
C7H7D7O2 |
Molecular Weight |
137.2279924 |
synonyms |
Heptanoic--d7 Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)
![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)
